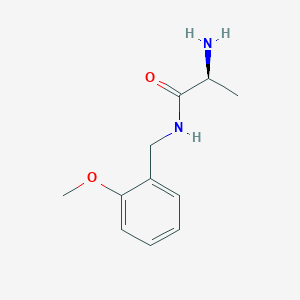

(S)-2-Amino-N-(2-methoxy-benzyl)-propionamide

Descripción

Contextualization within the Landscape of Chiral Amino Acid Amide Derivatives

Chiral amino acid amide derivatives are a significant class of molecules in organic and medicinal chemistry. researchgate.net Their structure, which combines a chiral amino acid core with an amide linkage, provides a versatile scaffold for the development of new chemical entities. nih.gov These compounds are recognized for their ability to form specific three-dimensional arrangements, which is crucial for interactions with biological systems that are inherently chiral. semanticscholar.org The presence of both hydrogen bond donors and acceptors in their structure allows for a variety of intermolecular interactions, influencing their physical and chemical properties.

Significance of the (S)-Stereoisomer in Stereoselective Synthesis and Biological Exploration

In the realm of chiral molecules, the specific spatial arrangement of atoms, or stereochemistry, is paramount. The designation "(S)" refers to one of the two possible enantiomers of this compound, which are non-superimposable mirror images of each other. The importance of isolating and studying a single stereoisomer lies in the fact that enantiomers can exhibit markedly different biological activities. semanticscholar.org In stereoselective synthesis, the goal is to produce a single enantiomer preferentially, as this can be critical for the efficacy and safety of pharmacologically active compounds. nih.gov The study of the (S)-stereoisomer of 2-Amino-N-(2-methoxy-benzyl)-propionamide is therefore essential to understand its unique properties and potential applications, distinct from its (R)-enantiomer.

Overview of the Chemical Structure and its Relevance in Medicinal Chemistry Research

The chemical structure of (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide is characterized by three key components: the (S)-alanine core, the amide linkage, and the N-(2-methoxy-benzyl) group. The alanine (B10760859) fragment provides the chiral center. The amide bond introduces structural rigidity and potential for hydrogen bonding. The 2-methoxybenzyl group is of particular interest in medicinal chemistry due to its electronic and steric properties. The methoxy (B1213986) group can influence the molecule's conformation and its ability to interact with biological targets. nih.gov The position of the methoxy group on the benzyl (B1604629) ring can also affect the compound's metabolic stability and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound appchemical.com

| Property | Value |

| CAS Number | 1217713-88-6 |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Appearance | Inquire |

| Purity | Inquire |

Note: This data is based on supplier information and may not be experimentally verified in peer-reviewed literature.

Research Gaps and Unexplored Avenues for this compound

Despite its interesting structural features, a comprehensive review of scientific literature reveals a significant lack of published research specifically focused on this compound. While the broader class of chiral amino acid amides is well-studied, this particular compound remains largely unexplored. researchgate.netnih.gov

Key research gaps include:

Synthesis: There is no detailed, peer-reviewed synthetic protocol specifically for the (S)-enantiomer.

Stereoselective Applications: Its potential as a chiral auxiliary or a building block in stereoselective synthesis has not been reported.

Biological Activity: There is a lack of data on its biological properties, including any potential therapeutic effects or interactions with biological targets.

Medicinal Chemistry: No structure-activity relationship (SAR) studies have been published to explore how modifications to its structure would affect its activity.

These unexplored avenues present opportunities for future research to elucidate the chemical and biological properties of this compound. Further investigation is required to determine its potential utility in various scientific fields.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-5-3-4-6-10(9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXOQINYZFRPR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide

The synthesis of enantiomerically pure this compound is paramount for its applications in various scientific fields. Stereoselective synthesis, which selectively produces a single stereoisomer, is achieved through several key strategies, including the use of chiral precursors, auxiliaries, and resolution techniques.

Utilization of Chiral Auxiliaries and Catalysts in Preparation

Other chiral auxiliaries, such as those derived from proline or used in the bis-lactim ether method, also provide robust pathways for the asymmetric synthesis of α-amino acids that can serve as precursors. nih.govresearchgate.net Furthermore, the field of asymmetric catalysis offers methods for the direct enantioselective benzylation of amino acid precursors, providing another potential route to α-benzyl amino acid derivatives. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet highly effective method for separating a racemic mixture (an equal mixture of both enantiomers) into its pure enantiomeric components. This technique is particularly useful when a non-stereoselective synthesis is more practical. For a basic compound like 2-Amino-N-(2-methoxy-benzyl)-propionamide, classical chemical resolution involves the formation of diastereomeric salts.

The process begins by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. nih.gov Tartaric acid and its derivatives are commonly used for this purpose. google.comscispace.comrsc.org For instance, reacting racemic 2-Amino-N-(2-methoxy-benzyl)-propionamide with D-tartaric acid would produce two diastereomeric salts: [(S)-amine·(D)-acid] and [(R)-amine·(D)-acid]. These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. rsc.org Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution. nih.govgoogle.com This solid can be separated by filtration, and subsequent treatment with a base will neutralize the chiral acid, liberating the enantiomerically enriched amine. rsc.org Patents for structurally similar compounds, such as N-benzyl-2-amino-3-methoxypropionamide, describe the successful use of resolving agents like D-(+)-ditoluoyl tartaric acid in solvents like methanol to achieve high optical purity. google.comgoogle.com

Table 1: Chiral Resolution Techniques

| Technique | Resolving Agent Example | Principle of Separation | Reference |

|---|---|---|---|

| Classical Chemical Resolution | D-Tartaric Acid | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | nih.govgoogle.com |

| Classical Chemical Resolution | D-(+)-Ditoluoyl Tartaric Acid | Similar to tartaric acid, forms diastereomeric salts that can be separated based on solubility differences. | google.com |

| Chiral Chromatography | Chiral Stationary Phase (e.g., cyclodextrin-based) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times and separation. | nih.gov |

Multistep Synthetic Sequences from Readily Available Precursors

A practical and widely used multistep synthesis for this compound starts from the inexpensive and enantiopure precursor, L-alanine. The sequence involves three main stages: protection of the amino group, formation of the amide bond, and final deprotection.

N-Protection: The nucleophilic α-amino group of L-alanine is first protected to prevent it from interfering with the subsequent amide coupling reaction. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate, or the benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate. medchemexpress.comchemicalbook.comnih.gov

Amide Coupling: The carboxylic acid of the N-protected L-alanine is then coupled with 2-methoxybenzylamine. To facilitate this reaction, the carboxylic acid must be "activated". This can be achieved by converting it to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents. Widely used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. Another effective coupling agent is BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). researchgate.net

Deprotection: In the final step, the protecting group is removed from the α-amino group to yield the target compound. The Boc group is typically removed under mild acidic conditions, for example, with trifluoroacetic acid (TFA). The Cbz group is commonly cleaved via catalytic hydrogenolysis (using H₂ gas and a palladium catalyst), a method that is advantageous for its mild conditions. researchgate.net

Table 2: Multistep Synthesis from L-Alanine

| Step | Description | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N-Protection of L-Alanine | Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) | N-Boc-L-alanine or N-Cbz-L-alanine | medchemexpress.comchemicalbook.com |

| 2 | Amide Coupling | 2-methoxybenzylamine, EDC/HOBt, or BOP reagent | N-Boc-(S)-2-Amino-N-(2-methoxy-benzyl)-propionamide | researchgate.net |

| 3 | Deprotection | Trifluoroacetic acid (TFA) for Boc; H₂/Pd for Cbz | This compound | researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The primary α-amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can alter the compound's physicochemical properties and are fundamental in various chemical and biological studies.

Modifications at the α-Amino Group

The nucleophilic nature of the primary amine allows it to readily participate in several common chemical transformations, including acylation and sulfonylation. researchgate.netorganic-chemistry.org

N-Acylation: This reaction involves the formation of a new amide bond by treating the α-amino group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. researchgate.netscience.gov For example, reaction with acetic anhydride or acetyl chloride yields the corresponding N-acetyl derivative. google.com This is one of the most fundamental reactions of primary amines.

N-Sulfonylation: The formation of a sulfonamide is achieved by reacting the amine with a sulfonyl chloride. magtech.com.cn Common reagents include p-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride, which are used to install the tosyl or dansyl groups, respectively. These reactions are also performed in the presence of a base to neutralize the HCl byproduct. researchgate.netgoogle.comchimia.ch Sulfonamides are generally stable functional groups and are important in medicinal chemistry.

Table 3: Derivatization at the α-Amino Group

| Reaction Type | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | N-Acetyl Amide | google.com |

| N-Sulfonylation | p-Toluenesulfonyl Chloride (Ts-Cl) | N-Tosyl Sulfonamide | researchgate.net |

| N-Sulfonylation | Dansyl Chloride | N-Dansyl Sulfonamide | chimia.ch |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | chimia.ch |

Substituent Effects on the N-(2-Methoxybenzyl) Moiety

The electronic nature of substituents on the N-(2-methoxybenzyl) ring can significantly influence the reactivity of the benzylamine precursor and the properties of the final amide product. The interplay of inductive and resonance effects alters the nucleophilicity of the benzylic amine during amide bond formation and can affect the chemical behavior of the resulting molecule.

Research on related aromatic systems provides a framework for understanding these effects. Generally, electron-donating groups (EDGs) increase the electron density on the aromatic ring and can enhance the nucleophilicity of the benzylamine nitrogen, potentially increasing reaction rates for amide coupling. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can reduce the amine's reactivity.

A study on the synthesis of N-arylamides demonstrated that substrates with electron-donating groups, such as p-methoxyphenyl, proceeded with good yields, whereas those with strong electron-withdrawing groups like nitro groups resulted in lower yields. mdpi.com In a different context, the reactivity of glycosyl donors was shown to be tunable based on remote electronic effects of para-substituted benzyl ether protecting groups; electron-donating p-methoxybenzyl (PMB) ethers increased reactivity compared to electron-withdrawing p-chlorobenzyl ethers. nih.gov

Furthermore, the electronic properties of substituents can impact the stability of the final product. For instance, in a study of N-acylated amino acid amides, the rate of acid-catalyzed hydrolysis was found to be predictable based on the Hammett σ value of substituents on a remote N-benzoyl group. acs.org Electron-donating substituents accelerated hydrolysis, indicating that substituents on the benzyl ring of this compound could modulate its stability under certain conditions. acs.org The presence of fluorine, a moderately electron-withdrawing substituent, on N-benzyl moieties in other molecular scaffolds has been shown to significantly influence biological activity, such as antioxidant and anti-inflammatory properties, highlighting another dimension of substituent effects. mdpi.com

| Substituent Type | Position on Benzyl Ring | Expected Effect on Amine Reactivity | Rationale | Analogous System Studied |

| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Increase | Increases nucleophilicity of the amine. | N-Aryl Thiazolotriazinones mdpi.com |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para, meta | Decrease | Decreases nucleophilicity of the amine. | N-Aryl Thiazolotriazinones mdpi.com |

| Halogens (e.g., -F, -Cl) | para, ortho | Decrease | Inductively withdraws electron density. | p-Chlorobenzyl Glycosyl Donors nih.gov |

Alterations to the Propionamide (B166681) Backbone

Modifying the propionamide backbone of this compound offers a strategy for fine-tuning its physicochemical and pharmacological properties. These alterations can be broadly categorized into two main approaches: bioisosteric replacement of the amide bond and functionalization of the propionamide alkyl chain.

Bioisosteric Replacement of the Amide Bond

The amide bond, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic cleavage in vivo. Bioisosteric replacement involves substituting the amide functional group with other chemical moieties that mimic its size, shape, and electronic properties while offering improved metabolic stability. nih.gov This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govnih.gov

Common amide bioisosteres include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govnih.gov These rings can preserve the key hydrogen bonding capabilities of the amide group while being resistant to hydrolysis by proteases. nih.gov For example, the replacement of an amide with a 1,2,4-triazole was a key modification in the development of the drug alprazolam from diazepam, which addressed metabolic liabilities. nih.gov Another emerging bioisostere is the trifluoroethylamine group, where the electronegative trifluoromethyl moiety mimics the carbonyl group and enhances metabolic stability. hyphadiscovery.com

| Amide Bioisostere | Key Features | Potential Advantages |

| 1,2,3-Triazole | Retains H-bond acceptor/donor capacity; metabolically stable. | Improved metabolic stability, potential for increased potency. nih.gov |

| 1,2,4-Oxadiazole | Mimics amide geometry; metabolically robust. | Enhanced pharmacokinetic profiles. |

| Imidazole | Can introduce basicity; metabolically stable. | Improved solubility through salt formation. nih.gov |

| Trifluoroethylamine | CF₃ group mimics carbonyl; resistant to proteolysis. | Reduced susceptibility to hydrolysis, altered basicity. hyphadiscovery.com |

Functionalization of the Propionamide Chain

Beyond replacing the amide bond, the propionamide backbone itself can be chemically altered. A key position for modification is the α-carbon (C2), which bears the amino group. Introducing substituents at this position can influence the molecule's conformation and interactions with biological targets.

Advanced enzymatic methods offer precise control over such modifications. For example, engineered threonine aldolases have been developed that can catalyze the α-functionalization of benzylamines. nih.gov These enzymes facilitate stereoselective C-C bond formation, allowing for the synthesis of diverse 1,2-amino alcohol structures from a range of benzylamines and aldehydes. nih.gov This approach could be adapted to functionalize the α-position of the amino-propionamide backbone, creating novel analogs with potentially enhanced properties.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. For a chiral molecule like this compound, key green strategies focus on catalytic methods, use of benign solvents, and ensuring high atom economy and stereoselectivity to avoid wasteful separation processes.

One of the most significant challenges in peptide and amide synthesis is the potential for racemization of the chiral center during amino acid activation. The development of racemization-free coupling reagents is a major advancement in green peptide synthesis, offering advantages of low cost and low toxicity. rsc.org

Biocatalysis represents a powerful green approach. Enzymes such as lipases can catalyze amide bond formation under mild conditions, often in greener solvents, with high selectivity, thereby minimizing byproducts and simplifying purification. mdpi.com Transaminases are also used for the stereoselective synthesis of chiral amines, which are key precursors. mdpi.com Recombinant DNA technology has made the large-scale production of such enzymes more cost-effective and feasible for industrial applications. mdpi.com

Other green methodologies applicable to amide synthesis include:

Catalyst- and Solvent-Free Reactions: Direct amidation reactions performed under neat conditions at elevated temperatures or with microwave assistance can significantly reduce solvent waste.

Use of Greener Catalysts: Boric acid and other earth-abundant metal catalysts are being explored as alternatives to traditional stoichiometric coupling reagents, which generate large amounts of waste.

Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines forms the amide bond with the only byproduct being hydrogen gas, representing a highly atom-economical process. acs.org

Scalability Considerations for Research Applications and Analog Development

Transitioning a synthetic route from a small-scale laboratory procedure to a gram-scale process suitable for extensive preclinical research and analog development presents several challenges. Key considerations include the cost of reagents, efficiency of purification, process safety, and the robustness of the synthetic method.

For chiral molecules, the strategy for ensuring enantiopurity is a critical factor in scalability. Classical resolution of a racemic mixture can be inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer. Asymmetric synthesis, which creates the desired stereocenter selectively, is often a more scalable and efficient approach. For example, the gram-scale synthesis of the chiral amine drug Rasagiline was achieved using an enantioselective asymmetric transfer hydrogenation, overcoming the limitations of optical resolution. nih.gov

Biocatalytic routes are often highly scalable. An economic assessment of chiral amine production highlighted that while enzyme costs can be a significant factor, process optimization and enzyme immobilization for reuse can make these routes competitive and sustainable for larger-scale production. mdpi.comresearchgate.net

For the development of analogs, solid-phase synthesis is a powerful technique that allows for the rapid generation of a library of related compounds. By anchoring a common intermediate to a resin, various building blocks can be systematically introduced, followed by cleavage from the support to yield the final products. This parallel synthesis approach is highly amenable to automation and is widely used in drug discovery to explore structure-activity relationships.

Exploration of Biological and Pharmacological Research Paradigms

Investigations into Molecular Target Interactions of (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide

The potential pharmacological activity of this compound is predicated on its interaction with specific molecular targets within the central nervous system. Research paradigms are largely influenced by the established profile of related compounds, notably Lacosamide.

Hypothesized Modulatory Effects on Voltage-Gated Ion Channels

Voltage-gated ion channels are crucial for regulating neuronal excitability, and their modulation is a key mechanism for many neuroactive drugs. It is hypothesized that this compound may exert its effects through interaction with these channels. Specifically, based on the activity of its N-acetylated counterpart, Lacosamide, the primary target is thought to be the voltage-gated sodium channels. Lacosamide has been shown to selectively enhance the slow inactivation of these channels, which is a distinct mechanism from many other anticonvulsants that target fast inactivation. This selective action is thought to contribute to the stabilization of hyperexcitable neuronal membranes without significantly affecting normal neuronal function. While direct studies on this compound are limited, its structural similarity to Lacosamide strongly suggests a similar mode of action on voltage-gated sodium channels.

Enzyme Modulation and Inhibition Studies

The potential for this compound to modulate or inhibit various enzymes is another area of pharmacological investigation. As an amino acid derivative, it could potentially interact with enzymes involved in amino acid metabolism or other related pathways. While specific enzyme inhibition studies on this compound are not extensively documented, research on similar small molecules suggests that this is a viable avenue for therapeutic intervention. The focus of such studies would be to identify enzymes for which this compound shows high affinity and specificity, which could lead to the discovery of novel therapeutic applications beyond its presumed effects on ion channels and signaling proteins.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the chemical scaffold of this compound and its analogs influence their interaction with biological targets.

Elucidation of Stereochemical Impact on Receptor/Enzyme Binding

Stereochemistry plays a pivotal role in the pharmacological activity of chiral molecules. The "(S)" designation in this compound refers to the specific spatial arrangement of atoms around the chiral center. In the case of its N-acetylated analog, Lacosamide, the (R)-enantiomer is the active form. This pronounced stereospecificity suggests that the precise orientation of the functional groups is critical for effective binding to its molecular targets. It is therefore highly probable that the stereochemistry of this compound is equally important for its biological activity. Comparative studies of the (S) and (R) enantiomers would be necessary to fully elucidate the impact of stereochemistry on its binding affinity and efficacy at its putative receptors and enzymes.

The following table illustrates the importance of stereochemistry in a related series of compounds, highlighting the difference in anticonvulsant activity between enantiomers.

| Compound | Enantiomer | Anticonvulsant Activity (MES ED₅₀, mg/kg) |

| Lacosamide | (R) | 1.3 |

| (S) | >30 | |

| Analog A | (R) | 5.2 |

| (S) | 45.8 | |

| Analog B | (R) | 8.1 |

| (S) | >100 |

Positional and Electronic Effects of Methoxy (B1213986) Substituents on the Benzyl (B1604629) Ring

SAR studies on analogs of related compounds have shown that the position of substituents on the benzyl ring can have a significant impact on activity. nih.gov For instance, moving a substituent from the ortho to the meta or para position can dramatically alter the compound's efficacy. nih.gov The electronic effects of the substituent (whether it is electron-donating or electron-withdrawing) also play a crucial role. acs.org In the case of the 2-methoxy substituent, its ortho position likely influences the conformation of the N-benzyl group, which could be critical for optimal interaction with the binding site.

The table below presents data from a study on N-benzyl-2-acetamido-propionamide analogs, demonstrating the effect of substituent position on anticonvulsant activity. nih.gov

| Benzyl Ring Substituent | Anticonvulsant Activity (MES ED₅₀, mg/kg) |

| 2-Fluoro | 10.1 |

| 3-Fluoro | 34.7 |

| 4-Fluoro | 3.2 |

| 2-Chloro | 12.5 |

| 3-Chloro | 25.6 |

| 4-Chloro | 4.1 |

| 2-Methyl | 15.8 |

| 3-Methyl | 30.1 |

| 4-Methyl | 2.9 |

This data suggests that for halogen and methyl substituents, the para position is generally favored for higher anticonvulsant activity in this class of compounds. nih.gov While this data is for a related series, it underscores the importance of the substituent's position on the benzyl ring and provides a rationale for further investigation into the specific role of the 2-methoxy group in this compound.

Influence of Amide Nitrogen Substituents on Biological Profiles

The substituents attached to the amide nitrogen are critical determinants of the biological activity in functionalized amino acid derivatives. In the class of N-benzyl-2-acetamidoacetamides, the N-benzyl group itself is a key feature for potent anticonvulsant activity. nih.gov Research on related N-benzyl-2-acetamidopropionamide derivatives has shown that modifications to the benzyl ring can significantly alter efficacy. For instance, the placement and nature of substituents on the phenyl ring of the N-benzyl moiety are crucial. While the subject compound features a 2-methoxy substitution, other studies have explored a range of substitutions to map the pharmacophore. The presence of the acetamido group at the C2 position has been shown to be important but not strictly essential for anticonvulsant effects. nih.gov For example, N-benzyl 2,3-dimethoxypropionamide, which lacks the acetamido group, still exhibits favorable anticonvulsant activity, suggesting that the interplay between the N-benzyl group and other substituents is complex. nih.gov The stereochemistry, specifically the (S)-configuration at the alpha-carbon, is another critical factor that often dictates the potency of these compounds.

Exploration of Aliphatic Chain Substitutions

Modifications to the aliphatic propionamide (B166681) backbone are a key strategy for optimizing the pharmacological properties of this class of compounds. Studies on related molecules, such as N-benzyl-2-acetamidopropionamide derivatives, have demonstrated that incorporating heteroatom substituents at the C3 position of the propionamide chain can lead to highly potent anticonvulsants. capes.gov.br Specifically, the introduction of a methoxy group at the C3 position, resulting in N-benzyl-2-acetamido-3-methoxypropionamide, yielded a compound with an ED₅₀ value of 8.3 mg/kg in the maximal electroschock-induced seizure (MES) test in mice, which is comparable to the established antiepileptic drug phenytoin. capes.gov.br Further investigation into the stereoisomers of this C3-methoxy substituted compound revealed that the principal anticonvulsant activity resided in the (R)-stereoisomer, which had an ED₅₀ of 4.5 mg/kg, while the (S)-isomer's ED₅₀ exceeded 100 mg/kg. capes.gov.br This highlights the profound impact that both substitution on the aliphatic chain and stereochemistry have on biological activity.

Preclinical Assessment of Biological Activities in Mechanistic Research Models

The therapeutic potential of this compound and its structural relatives is evaluated through a battery of preclinical models designed to assess specific biological activities.

Assessment of Anticonvulsant Properties in in vivo Seizure Models

Derivatives of N-benzyl-propionamide have been extensively evaluated for their anticonvulsant effects in established in vivo models of seizures. These models are crucial for determining a compound's potential efficacy against different seizure types. Key models include the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov More recent studies utilize the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures. nih.govsemanticscholar.org

A series of hybrid compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated broad-spectrum activity. nih.govnih.gov For instance, the lead compound from one study, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, showed potent activity in the MES, 6 Hz, and scPTZ models, indicating a wide therapeutic potential. drexel.eduacs.org Another study on ((benzyloxy)benzyl)propanamide derivatives also reported robust protection in the MES and 6 Hz seizure models. semanticscholar.org These findings underscore the potential of the N-benzyl-propionamide scaffold as a source of novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of Related N-Benzyl-Propanamide Derivatives in Mice

| Compound Class/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES | 42.71 | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | scPTZ | 32.55 | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 6-Hz (32 mA) | 29.41 | nih.gov |

| Hybrid Compound 4 | 6-Hz (32 mA) | 24.66 | nih.gov |

| Hybrid Compound 8 | 6-Hz (32 mA) | 31.43 | nih.gov |

| ((benzyloxy)benzyl)propanamide Derivative 5 | MES | 48.0 | semanticscholar.org |

| ((benzyloxy)benzyl)propanamide Derivative 5 | 6-Hz (32 mA) | 45.2 | semanticscholar.org |

| Compound* | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 4 | Formalin Test (Both Phases) | Analgesic Activity Demonstrated | nih.gov |

| Compound 8 | Formalin Test (Both Phases) | Analgesic Activity Demonstrated | nih.gov |

| Compound 9 | Formalin Test (Both Phases) | Analgesic Activity Demonstrated | nih.gov |

| Compound 4 | Oxaliplatin-Induced Neuropathy | Relieved Mechanical Allodynia | nih.gov |

| Compound 8 | Oxaliplatin-Induced Neuropathy | Relieved Mechanical Allodynia | nih.gov |

| Compound 9 | Oxaliplatin-Induced Neuropathy | Relieved Mechanical Allodynia | nih.gov |

| Compound Name |

| This compound |

| N-benzyl-2-acetamidoacetamides |

| N-benzyl-2-acetamidopropionamide |

| N-benzyl 2,3-dimethoxypropionamide |

| N-benzyl-2-acetamido-3-methoxypropionamide |

| Phenytoin |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) |

| (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |

| ((benzyloxy)benzyl)propanamide |

| 2-aminobenzamide |

| Clotrimazole |

| 2-methoxy-benzylammonium hydrochloride |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) calculations have been effectively employed to analyze the structural and electronic properties of N-(2-methoxy-benzyl)-acetamide (2MBA), an analog of (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide. eurjchem.combohrium.comresearchgate.net These studies typically utilize the B3LYP functional combined with a 6-311G++(d,p) basis set to optimize the molecular geometry and predict the most stable conformation. eurjchem.combohrium.comresearchgate.net

The conformational analysis is crucial for understanding how the molecule orients itself in three-dimensional space, which in turn influences its physical, chemical, and biological properties. For 2MBA, DFT calculations, supported by single-crystal X-ray diffraction analysis, have provided precise data on bond lengths, bond angles, and dihedral angles. eurjchem.combohrium.comresearchgate.net This information is vital for understanding the steric and electronic interactions between the 2-methoxybenzyl group and the acetamide (B32628) moiety.

Table 1: Selected DFT-Calculated Structural Parameters for N-(2-methoxy-benzyl)-acetamide (2MBA) (Analog) (Note: This data is for the analog N-(2-methoxy-benzyl)-acetamide and is presented as a proxy for this compound.)

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C-N (Amide) | Typical Range: 1.32-1.34 | eurjchem.combohrium.comresearchgate.net |

| C=O (Amide) | Typical Range: 1.22-1.24 | eurjchem.combohrium.comresearchgate.net |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | Typical Range: 122-124 | eurjchem.combohrium.comresearchgate.net |

| C-N-C | Typical Range: 120-122 | eurjchem.combohrium.comresearchgate.net |

| Dihedral Angles (°) | ||

| C-C-N-C | Varies with conformation | eurjchem.combohrium.comresearchgate.net |

This table is illustrative, based on typical values from DFT studies of similar molecules, as the specific values for 2MBA were not detailed in the provided search results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.govthaiscience.info

For 2MBA, the HOMO-LUMO energy gap was calculated using DFT at the B3LYP/6-311G++(d,p) level of theory. eurjchem.combohrium.comresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov

From the HOMO and LUMO energy values, various molecular reactivity indices can be calculated, such as chemical hardness, chemical potential, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions. nih.govscirp.org

Table 2: Frontier Orbital Energies and Reactivity Descriptors for N-(2-methoxy-benzyl)-acetamide (2MBA) (Analog) (Note: This data is for the analog N-(2-methoxy-benzyl)-acetamide and is presented as a proxy for this compound.)

| Parameter | Calculated Value (eV) | Reference |

| HOMO Energy | Typical Range: -6.0 to -7.0 | eurjchem.combohrium.comresearchgate.net |

| LUMO Energy | Typical Range: -1.0 to -2.0 | eurjchem.combohrium.comresearchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Typical Range: 4.0 to 5.0 | eurjchem.combohrium.comresearchgate.net |

| Chemical Hardness (η) | Calculated from ΔE | nih.gov |

| Chemical Potential (µ) | Calculated from HOMO/LUMO | nih.gov |

| Electrophilicity Index (ω) | Calculated from µ and η | nih.gov |

This table is illustrative, based on typical values from DFT studies of similar molecules, as the specific values for 2MBA were not detailed in the provided search results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the analog 2MBA, MEP analysis was performed to identify its electron-donating and electron-withdrawing sites. eurjchem.combohrium.comresearchgate.net In such molecules, the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group are expected to be regions of high negative potential (red), making them likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the amide N-H, would exhibit positive potential (blue), indicating their role as hydrogen bond donors. researchgate.net This information is critical for understanding intermolecular interactions, such as those with biological receptors.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It provides a detailed picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For the analog N-(2-methoxy-benzyl)-acetamide (2MBA), in silico molecular docking studies were conducted to evaluate its interaction with an anticancer drug target, the PARP (Poly (ADP-ribose) polymerase) protein, which is a key target in the treatment of breast cancer. eurjchem.combohrium.comresearchgate.net The docking analysis for 2MBA revealed good molecular interactions with the target protein. eurjchem.combohrium.comresearchgate.net

Such studies typically identify the key amino acid residues in the protein's active site that interact with the ligand. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity is quantified by a docking score, which estimates the free energy of binding (in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. researchgate.netdergipark.org.tr

For this compound, similar docking studies would be invaluable. The presence of the amino group and the chiral center would likely lead to more specific and potentially stronger interactions with a target protein compared to 2MBA. The methoxybenzyl group, the amide linkage, and the amino group would all be expected to participate in forming a network of interactions within a protein's binding pocket, defining its binding mode and affinity.

Table 3: Illustrative Molecular Docking Results (Note: This table is hypothetical for this compound, based on the type of results obtained for its analog, 2MBA, against a representative protein target.)

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| PARP (Hypothesized) | -7.5 to -9.0 | GLY, SER, LYS | Hydrogen Bonding |

| TYR, PHE, LEU | Hydrophobic Interaction | ||

| VAL, ALA | Van der Waals Forces |

Rational Design of Targeted Derivatives

The rational design of derivatives of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry. This computational approach aims to systematically modify the molecular structure to enhance desired properties like target affinity, selectivity, and pharmacokinetic profiles, while minimizing off-target effects. The design process for derivatives of this compound can be conceptualized by dissecting the molecule into key pharmacophoric regions: the (S)-alanine core, the N-benzyl group, and the 2-methoxy substitution on the phenyl ring.

Computational tools, including molecular docking and free energy perturbation calculations, are employed to predict how structural modifications might influence binding to a hypothetical biological target. For instance, structure-activity relationship (SAR) studies on analogous compounds have shown that the nature and size of substituents can significantly impact biological activity. nih.govnih.gov For this compound, a rational design strategy would involve creating a virtual library of derivatives and evaluating them computationally.

Key areas for modification could include:

The Phenyl Ring: Introducing different substituents (e.g., halogens, small alkyl groups, or other hydrogen-bond donors/acceptors) at various positions on the benzyl (B1604629) ring to probe for additional interactions within a target's binding pocket. The position of the methoxy group could also be varied (e.g., to the 3- or 4-position) to alter electronic properties and conformational preferences.

The Propionamide (B166681) Backbone: Modifications such as N-methylation of the amide or substitution of the alanine (B10760859) methyl group could be explored to improve metabolic stability or fine-tune the compound's conformation.

The Primary Amine: While often crucial for key interactions, this group could be functionalized to create prodrugs or to introduce new interaction points, assuming the primary amine itself is not essential for the desired activity.

These in silico predictions guide the synthesis of the most promising candidates, thereby streamlining the drug discovery process and reducing the reliance on extensive empirical screening.

Table 1: Hypothetical Derivatives of this compound and Their Predicted Properties

Compound ID Modification Design Rationale Predicted Binding Affinity (ΔG, kcal/mol) Predicted Improvement Parent None Baseline compound -7.5 - DERIV-01 4-fluoro on benzyl ring Enhance binding through halogen bonding or hydrophobic interactions -8.2 Increased Affinity DERIV-02 3-hydroxy on benzyl ring Introduce a new hydrogen bond donor -8.5 Increased Affinity & Specificity DERIV-03 Replace 2-methoxy with 2-ethoxy Probe steric tolerance in the binding pocket -7.1 Decreased Affinity DERIV-04 N-methylation of amide Increase metabolic stability and alter conformation -7.3 Potentially Improved Pharmacokinetics

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, offering a view that static models cannot. For this compound, MD simulations can elucidate its conformational landscape in various environments and detail its dynamic interactions with a biological target.

An MD simulation would typically be set up by placing the compound in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. The system's behavior is then simulated over a period of nanoseconds to microseconds by solving Newton's equations of motion for all atoms, governed by a molecular mechanics force field.

From these simulations, several key pieces of information can be extracted:

Conformational Landscapes: By tracking the torsional angles of the rotatable bonds, it is possible to map the accessible conformations of the molecule and identify the most stable, low-energy states. This is crucial as the biologically active conformation may not be the global minimum energy structure in a vacuum.

Solvent Interactions: The simulations reveal how the molecule interacts with surrounding water molecules, highlighting which parts of the compound are exposed to the solvent and which might be involved in intermolecular hydrogen bonding.

Binding Dynamics: When simulated in complex with a target protein, MD can assess the stability of the binding pose predicted by docking. It can reveal key amino acid residues involved in the interaction, the role of bridging water molecules, and the flexibility of both the ligand and the protein's binding site upon complex formation. This dynamic picture is essential for understanding the determinants of binding affinity and selectivity.

Table 2: Representative Parameters for a Hypothetical MD Simulation

Parameter Value / Description Force Field AMBER or CHARMM Solvent Model TIP3P explicit water System Compound in water box / Compound-protein complex Temperature 300 K (isothermal-isobaric ensemble) Pressure 1 bar Simulation Time 200 nanoseconds Analysis Performed RMSD, RMSF, Dihedral Angle Distribution, Hydrogen Bond Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model for derivatives of this compound would allow for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model involves several key steps:

Data Set Assembly: A training set of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required.

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP, molar refractivity), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular connectivity indices).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates a subset of the calculated descriptors to the observed biological activity.

Model Validation: The model's predictive power is rigorously assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). An external test set of compounds, not used in model generation, is often employed to confirm its predictive ability on new molecules.

A hypothetical QSAR model might reveal, for example, that biological activity is positively correlated with lipophilicity (LogP) and negatively correlated with the molecule's polar surface area, suggesting that derivatives should be designed to balance these properties for optimal efficacy.

Table 3: Hypothetical QSAR Model for a Series of Propionamide Derivatives

QSAR Model Equation and Statistics Equation pIC50 = 0.45*(LogP) - 0.02*(TPSA) + 1.25*(MR) + 2.10 Number of Compounds (n) 30 Correlation Coefficient (r²) 0.88 Cross-validation Coeff. (q²) 0.75 Where pIC50 = -log(IC50), LogP = Lipophilicity, TPSA = Topological Polar Surface Area, MR = Molar Refractivity

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the 2-methoxybenzyl group, the methoxy (B1213986) protons, the amide proton, the amino protons, and the protons of the propionamide (B166681) backbone. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the benzene ring. The methoxy group protons would likely appear as a singlet around δ 3.8 ppm. The protons on the chiral carbon and the adjacent methylene group would show complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum (around 170-175 ppm). The aromatic carbons would also appear in the downfield region (around 110-160 ppm), while the aliphatic carbons of the propionamide backbone and the methoxy group would be found in the upfield region.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzyl) | 7.20 - 7.40 (m) | 110 - 130 |

| Aromatic C-OCH₃ (benzyl) | - | ~157 |

| Aromatic C-CH₂ (benzyl) | - | ~128 |

| CH₂ (benzyl) | 4.35 (d) | ~43 |

| NH (amide) | 8.20 (t) | - |

| CH (chiral center) | 3.60 (q) | ~55 |

| NH₂ (amino) | 1.80 (s, broad) | - |

| CH₃ (propionamide) | 1.30 (d) | ~18 |

| OCH₃ (methoxy) | 3.85 (s) | ~55 |

| C=O (amide) | - | ~174 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for confirming its elemental composition.

In a typical MS experiment, the this compound molecule would be ionized, and the resulting ions would be separated based on their mass-to-charge ratio. The resulting mass spectrum would show a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound (222.27 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₁₂H₁₈N₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [C₁₂H₁₈N₂O₂ + H]⁺ | 223.1441 | 223.1443 |

| [C₁₂H₁₈N₂O₂ + Na]⁺ | 245.1260 | 245.1262 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Different functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for identifying the presence of specific bonds. In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, the C-N stretch, the C-O stretch of the methoxy group, and the aromatic C-H and C=C stretches of the benzyl (B1604629) group.

Raman Spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the aromatic ring vibrations in the benzyl group would likely show strong signals in the Raman spectrum.

Interactive Data Table: Characteristic FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretch | 3400-3250 (two bands) | 3400-3250 |

| N-H (Amide) | Stretch | 3350-3180 | 3350-3180 |

| C-H (Aromatic) | Stretch | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 | 3000-2850 |

| C=O (Amide) | Stretch (Amide I) | 1680-1630 | 1680-1630 |

| N-H (Amide) | Bend (Amide II) | 1570-1515 | 1570-1515 |

| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 |

| C-O (Methoxy) | Stretch | 1260-1200 (asymmetric), 1075-1020 (symmetric) | 1260-1200, 1075-1020 |

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The presence of the aromatic ring in the 2-methoxybenzyl group of this compound would result in characteristic UV absorption bands. Typically, benzene derivatives show a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 254 nm. The presence of substituents on the benzene ring, such as the methoxy and the propionamide groups, can cause shifts in the position and intensity of these absorption maxima.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity of a compound. For chiral molecules like this compound, specialized chiral chromatography is necessary to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC would be used to determine its chemical purity by separating it from any starting materials, byproducts, or degradation products.

Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The determination of the enantiomeric excess (e.e.) is crucial in the synthesis of chiral compounds. For this compound, a chiral HPLC method would be developed to separate the (S)-enantiomer from its corresponding (R)-enantiomer.

The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve optimal separation. Common mobile phases for chiral separations include mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), often with small amounts of an acidic or basic modifier to improve peak shape and resolution. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us For instance, a sample containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer would have an enantiomeric excess of 96%.

Interactive Data Table: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | Example: 8.5 min |

| Retention Time (R)-enantiomer | Example: 10.2 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that stands as an evolution of High-Performance Liquid Chromatography (HPLC). It utilizes columns packed with smaller sub-2 µm particles, which, when operated at high pressures, yields significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. For a chiral molecule such as this compound, UPLC is an indispensable tool for verifying purity, determining enantiomeric excess, and quantifying the compound in various matrices.

Research Application and Methodology

In a research context, a primary application of UPLC for this compound would be chiral separation—distinguishing the (S)-enantiomer from its (R)-enantiomer. This is crucial as enantiomers can have vastly different pharmacological or biological activities. The separation is typically achieved using a chiral stationary phase (CSP).

Key Components of a UPLC Method for Chiral Analysis:

Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. For N-acylated amino acid amides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often employed. These phases create a chiral environment through various interactions—such as hydrogen bonding, dipole-dipole, and steric hindrance—that allows for differential retention of the two enantiomers.

Mobile Phase: The mobile phase composition is optimized to achieve the best balance between resolution and analysis time. It typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Additives such as trifluoroacetic acid or formic acid are often used to improve peak shape and ionization efficiency for mass spectrometry detection.

Detection: A photodiode array (PDA) detector would be used for ultraviolet (UV) absorbance detection, leveraging the aromatic rings in the 2-methoxybenzyl group. For higher sensitivity and structural confirmation, UPLC is often coupled with a mass spectrometer (UPLC-MS). This allows for precise mass-to-charge ratio determination, confirming the compound's identity and providing fragmentation data for structural elucidation.

Due to the absence of specific experimental data, a representative data table for a hypothetical UPLC method is presented below for illustrative purposes, based on common practices for similar chiral separations.

Table 1: Representative UPLC Method for Chiral Analysis of an N-Acylated Amino Acid Amide

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC System |

| Column | Chiralpak IA (Amylose derivative) (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic, 70% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 254 nm; MS (ESI+) |

| Expected Retention Time | (S)-enantiomer: ~2.5 min; (R)-enantiomer: ~3.1 min |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Crystallographic Analysis: X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral compound like this compound, single-crystal XRD analysis provides unambiguous confirmation of its absolute stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Research Application and Methodology

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, leading to the determination of the crystal structure.

The resulting crystallographic data is essential for:

Absolute Configuration: Confirming the '(S)' designation of the chiral center.

Conformational Analysis: Understanding the preferred spatial orientation (conformation) of the molecule in the solid state, including the torsion angles of the amide bond and the orientation of the methoxy-benzyl group.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds (e.g., involving the amine and amide groups) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

While no specific XRD data has been published for this compound, analysis of related N-acyl amino acid structures allows for the prediction of likely crystallographic parameters.

Table 2: Typical Crystallographic Data for a Chiral Organic Molecule

| Parameter | Description | Representative Value |

|---|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₆N₂O₂ |

| Formula Weight | 208.26 g/mol | 208.26 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | e.g., P2₁ | P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 10.4 Å, c = 10.7 Å; β = 92.4° |

| Volume (V) | ų | 954.5 ų |

| Z | Molecules per unit cell | 4 |

| Calculated Density | g/cm³ | 1.450 g/cm³ |

Note: This table contains representative values for a molecule of similar size and complexity and is for illustrative purposes only. It does not represent experimentally verified data for this compound.

Future Directions and Emerging Research Trends

Development of Novel Stereoselective Catalytic Methods for Synthesis

The synthesis of enantiomerically pure α-amino amides is a significant challenge in organic chemistry. acs.org The development of efficient and highly stereoselective synthetic methods is crucial for producing compounds like (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide. Future research will likely focus on novel catalytic approaches that offer high yields, excellent stereocontrol, and operational simplicity.

Key areas of exploration include:

Transition-Metal-Free Amination: Recent advancements have demonstrated the potential for direct, metal-free α-amination of amides using simple azides under mild conditions. acs.org This approach is highly chemoselective for amides and has shown high stereoselectivity, making it a promising avenue for synthesizing chiral amino amides. acs.org

Catalytic Asymmetric Synthesis: The overarching goal in this field is to develop synthesis platforms that can provide access to non-natural amino amides with either ʟ- or ᴅ-configuration. thieme.de This involves using inexpensive starting materials and achieving the final product in a few, highly stereoselective steps. thieme.de

Ring-Rearrangement Metathesis (RRM): For complex derivatives, stereocontrolled synthetic routes using commercially available catalysts are being investigated. nih.govrsc.org These methods, such as ring-opening and ring-closing metathesis, can create functionalized heterocyclic amino amide derivatives with multiple stereocenters, where the starting material's structure predetermines the product's configuration. nih.govrsc.org

These advanced synthetic strategies are expected to facilitate the efficient and scalable production of this compound and its analogs, enabling broader investigation into their biological properties.

| Synthetic Approach | Key Features | Potential Advantages |

| Transition-Metal-Free Amination | Direct α-amination using azides, mild conditions. acs.org | High chemoselectivity and stereoselectivity, avoids metal catalysts. acs.org |

| Asymmetric Catalysis | Access to both ʟ- and ᴅ-configurations from simple starting materials. thieme.de | Cost-effective, broad structural diversity, high stereoselectivity. thieme.de |

| Ring-Rearrangement Metathesis | Stereocontrolled synthesis of complex, fused-ring derivatives. nih.govrsc.org | Creation of multiple stereocenters with predetermined configurations. nih.govrsc.org |

High-Throughput Screening Approaches for Identifying New Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast compound libraries for potential therapeutic activities. azolifesciences.com For a scaffold like this compound, HTS can rapidly screen libraries of its derivatives against a multitude of biological targets to uncover novel activities. azolifesciences.com

Future HTS campaigns will likely leverage several key technologies:

Miniaturization and Automation: Advances in robotics, miniaturization, and data analytics enable the screening of thousands of compounds quickly and efficiently. azolifesciences.com

Cell-Based and Biochemical Assays: A variety of assay formats, including in vitro biochemical assays and cell-based assays, can be employed to identify compounds that modulate specific cellular pathways or protein functions. azolifesciences.commdpi.com

High-Content Screening (HCS): Automated imaging methods allow for the detailed analysis of cellular changes, providing deeper insights into a compound's mechanism of action. azolifesciences.com

By screening derivatives of the this compound scaffold against diverse targets, such as those involved in cancer, neurodegenerative diseases, or infectious diseases, HTS can identify new lead compounds for further development. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.net These computational tools can be applied to the this compound scaffold to design novel derivatives with improved properties and predict their biological activities.

Emerging trends in this area include:

Generative Models for De Novo Design: AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can generate novel molecular structures that are optimized for specific biological targets or desired properties. rsc.orgnih.govrsc.org This allows for the exploration of a vast chemical space to identify promising new derivatives. portlandpress.com

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new compounds, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET). rsc.org This helps to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.netnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is known, AI can be used to design ligands that fit precisely into the binding site. nih.govmdpi.com Deep learning techniques are improving the accuracy of predicting protein structures and protein-ligand interactions. nih.govmdpi.com

| AI/ML Application | Description | Impact on Compound Design |

| De Novo Design | Uses generative models to create novel molecules with desired characteristics. rsc.orgnih.gov | Expands chemical space and generates optimized, diverse candidates. nih.govportlandpress.com |

| Predictive Modeling | Employs algorithms to forecast bioactivity and ADMET properties. rsc.org | Prioritizes synthesis, reduces costs, and increases success rates. researchgate.netnih.gov |

| Structure-Based Design | Designs molecules to fit the 3D structure of a target protein. nih.govmdpi.com | Enhances potency and selectivity of designed ligands. nih.govmdpi.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands Based on this Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer or central nervous system disorders, where multiple pathways are often involved. nih.govwikipedia.org

The this compound scaffold is well-suited for the development of multi-target directed ligands (MTDLs) due to its modular nature, which allows for systematic structural modifications. Future research will focus on:

Rational Design of MTDLs: By combining structural motifs known to interact with different targets, researchers can design single compounds that modulate multiple proteins. wikipedia.org This can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Computational Prediction: Computational methods are crucial for identifying potential off-target interactions and for designing molecules with a desired polypharmacological profile. nih.govnih.gov

Systems Biology Approach: Understanding the complex network of protein interactions within a cell is essential for identifying the most effective combination of targets to modulate for a given disease. wikipedia.org

The exploration of polypharmacology opens up new possibilities for developing more effective therapies based on the this compound scaffold. gardp.org

Investigation of Epigenetic Modulation or Protein-Protein Interaction Inhibition Potential

The modulation of epigenetic targets and the inhibition of protein-protein interactions (PPIs) are two of the most exciting frontiers in drug discovery. Small molecules capable of influencing these processes hold immense therapeutic potential.

Epigenetic Modulation: Epigenetic processes, which regulate gene expression without altering the DNA sequence, are often dysregulated in diseases like cancer. nih.govnih.gov Small molecules that can inhibit the function of "reader" domains or other epigenetic proteins are being actively pursued as potential therapeutics. nih.govnih.gov The this compound scaffold could be functionalized to target these epigenetic PPIs.

Protein-Protein Interaction (PPI) Inhibition: PPIs are involved in virtually all cellular processes, and their disruption is implicated in many diseases. ajwilsonresearch.com However, the large and often flat surfaces of PPI interfaces make them challenging targets for small molecules. researchgate.net The development of peptidomimetics and other small molecules that can mimic key "hot-spot" residues at the PPI interface is a promising strategy. ajwilsonresearch.comtamu.edu The amino acid-like core of this compound makes it an attractive starting point for designing such inhibitors.

Future research will involve screening derivatives of this compound against various epigenetic and PPI targets, guided by computational modeling and structural biology, to identify novel modulators with therapeutic potential. nih.govajwilsonresearch.com

Q & A

Basic Research Questions

Q. What established synthetic routes are used for (S)-2-Amino-N-(2-methoxy-benzyl)-propionamide, and what parameters critically influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-methoxybenzylamine and activated propionamide derivatives. Key parameters include solvent choice (e.g., anhydrous DMF or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Protecting groups, such as tert-butoxycarbonyl (Boc), may be employed to preserve stereochemical integrity during synthesis . Post-synthesis purification via column chromatography or recrystallization is critical for achieving high purity.

Q. How is the stereochemical configuration of this compound verified?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is used to confirm enantiomeric purity. Optical rotation measurements and comparison to literature-specific rotation values ([α]D) provide additional validation. Nuclear Overhauser Effect (NOE) experiments in 2D NMR can resolve spatial arrangements of substituents around the chiral center .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, NH bending ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, benzyl protons as aromatic multiplet) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF, with fragmentation patterns validating structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., dipole moments, NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-31G* level) can model solvent interactions using implicit solvation models (e.g., PCM). Experimental NMR chemical shifts should be compared to computed values at varying temperatures to account for rotameric equilibria. Iterative refinement of computational parameters (basis sets, solvation) improves alignment with empirical data .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : Salt formation (e.g., hydrochloride or trifluoroacetate salts) enhances aqueous solubility. Stability studies under varying pH (2–10) and temperature (4–37°C) using HPLC-UV monitoring identify degradation pathways (e.g., hydrolysis of the amide bond). Lyophilization or storage in anhydrous DMSO at -20°C preserves long-term stability .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

- Methodological Answer : Chiral derivatizing agents (e.g., Mosher’s acid chloride) convert the amine to diastereomers, separable via standard HPLC. Alternatively, chiral shift reagents (e.g., Eu(hfc)₃) in NMR induce distinct splitting of enantiomer signals. Calibration curves using racemic and enantiopure standards ensure accurate ee quantification .